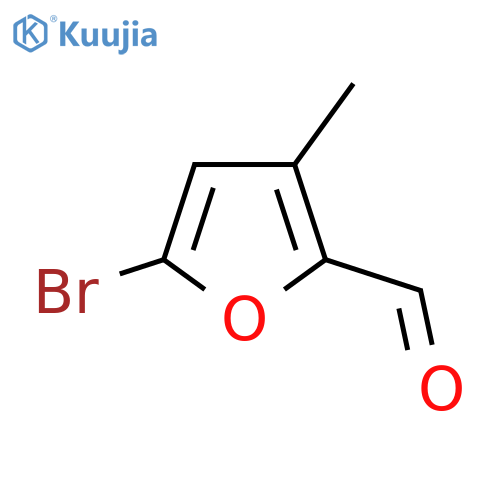

Cas no 1594040-31-9 (5-bromo-3-methylfuran-2-carbaldehyde)

1594040-31-9 structure

商品名:5-bromo-3-methylfuran-2-carbaldehyde

5-bromo-3-methylfuran-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-bromo-3-methylfuran-2-carbaldehyde

- EN300-1725300

- 1594040-31-9

-

- インチ: 1S/C6H5BrO2/c1-4-2-6(7)9-5(4)3-8/h2-3H,1H3

- InChIKey: BKJYFUTWGNADHC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C)=C(C=O)O1

計算された属性

- せいみつぶんしりょう: 187.94729g/mol

- どういたいしつりょう: 187.94729g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 30.2Ų

5-bromo-3-methylfuran-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1725300-0.1g |

5-bromo-3-methylfuran-2-carbaldehyde |

1594040-31-9 | 0.1g |

$715.0 | 2023-09-20 | ||

| Enamine | EN300-1725300-5g |

5-bromo-3-methylfuran-2-carbaldehyde |

1594040-31-9 | 5g |

$2360.0 | 2023-09-20 | ||

| Enamine | EN300-1725300-1g |

5-bromo-3-methylfuran-2-carbaldehyde |

1594040-31-9 | 1g |

$813.0 | 2023-09-20 | ||

| Enamine | EN300-1725300-1.0g |

5-bromo-3-methylfuran-2-carbaldehyde |

1594040-31-9 | 1g |

$813.0 | 2023-06-04 | ||

| Enamine | EN300-1725300-5.0g |

5-bromo-3-methylfuran-2-carbaldehyde |

1594040-31-9 | 5g |

$2360.0 | 2023-06-04 | ||

| Enamine | EN300-1725300-0.05g |

5-bromo-3-methylfuran-2-carbaldehyde |

1594040-31-9 | 0.05g |

$683.0 | 2023-09-20 | ||

| Enamine | EN300-1725300-0.25g |

5-bromo-3-methylfuran-2-carbaldehyde |

1594040-31-9 | 0.25g |

$748.0 | 2023-09-20 | ||

| Enamine | EN300-1725300-10.0g |

5-bromo-3-methylfuran-2-carbaldehyde |

1594040-31-9 | 10g |

$3500.0 | 2023-06-04 | ||

| Enamine | EN300-1725300-2.5g |

5-bromo-3-methylfuran-2-carbaldehyde |

1594040-31-9 | 2.5g |

$1594.0 | 2023-09-20 | ||

| Enamine | EN300-1725300-0.5g |

5-bromo-3-methylfuran-2-carbaldehyde |

1594040-31-9 | 0.5g |

$781.0 | 2023-09-20 |

5-bromo-3-methylfuran-2-carbaldehyde 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1594040-31-9 (5-bromo-3-methylfuran-2-carbaldehyde) 関連製品

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量